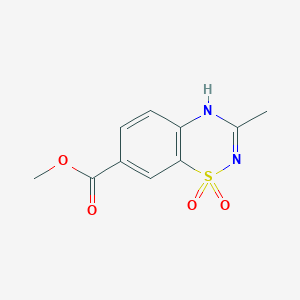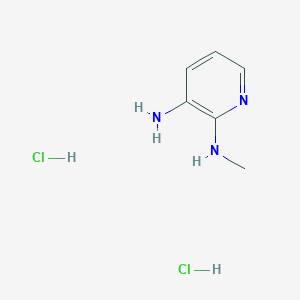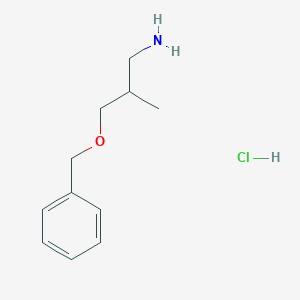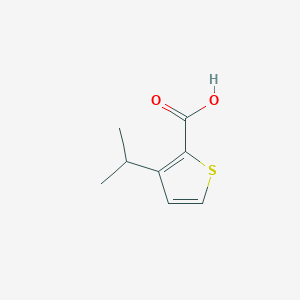![molecular formula C56H41N3 B1522081 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine CAS No. 1073183-32-0](/img/structure/B1522081.png)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine
Overview
Description
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine is an organic compound widely used in the field of organic electronics. It is known for its role as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound is characterized by its ability to facilitate the movement of positive charge carriers (holes) within electronic devices, making it a crucial component in the development of efficient and high-performance OLEDs .
Mechanism of Action
Target of Action
The primary target of this compound is the organic light-emitting diodes (OLEDs) and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . It acts as an electron-donor hole-transporting material .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in OLEDs . This is achieved through the formation of radical cations of the compound, which is reported to have a new absorption band .
Biochemical Pathways
The compound affects the electroluminescence process in OLEDs. When an electric current is applied, the compound helps transport holes to the emissive layer of the OLED, where they can recombine with electrons to emit light .
Result of Action
The action of this compound results in the efficient emission of light in OLEDs. It contributes to the high luminance and power conversion efficiency of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance can be affected by the conditions under which it is thermally deposited. Furthermore, the compound’s stability and hole-transport capability can be influenced by the specific materials and architecture of the OLED .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine typically involves a multi-step process. One common method includes the reaction of 4-bromo-N-(1-naphthyl)-N-phenylaniline with 4-aminotriphenylamine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired product through a coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different electronic and optical properties .
Scientific Research Applications
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine has a wide range of applications in scientific research:
Organic Electronics: It is extensively used in the fabrication of OLEDs, organic photovoltaic cells, and organic field-effect transistors due to its excellent hole-transporting properties.
Material Science: Researchers study its properties to develop new materials with improved performance for electronic devices.
Chemistry: It serves as a model compound for studying charge transport mechanisms in organic materials.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine: Another hole-transporting material used in OLEDs.
Tris(8-hydroxyquinoline)aluminum: Commonly used as an electron-transporting material in OLEDs.
Uniqueness
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine is unique due to its high thermal stability and excellent hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other organic electronic devices .
Properties
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGGBIOVDMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659869 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073183-32-0 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


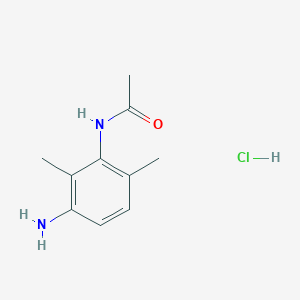
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)

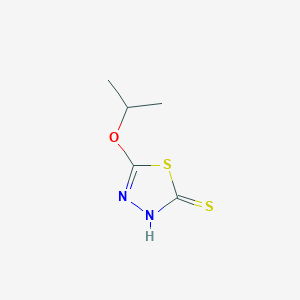



![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
